molecular formula C15H16N6OS B13869329 5-morpholin-4-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine

5-morpholin-4-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine

Cat. No.: B13869329
M. Wt: 328.4 g/mol
InChI Key: UFWZPMFZAWBONI-UHFFFAOYSA-N
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Description

5-morpholin-4-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine is a complex organic compound that features a morpholine ring, a pyrazole ring, a pyridine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-morpholin-4-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving hydrazines and 1,3-diketones.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfur dichloride.

    Coupling Reactions: The final compound is obtained by coupling the synthesized rings using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-morpholin-4-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

5-morpholin-4-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-morpholin-4-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-morpholin-4-yl-1,3-thiazol-2-amine: Lacks the pyrazole and pyridine rings.

    5-morpholin-4-yl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine: Lacks the pyridine ring.

    4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine: Lacks the morpholine ring.

Uniqueness

5-morpholin-4-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine is unique due to the combination of its four distinct rings, which confer specific chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C15H16N6OS

Molecular Weight

328.4 g/mol

IUPAC Name

5-morpholin-4-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H16N6OS/c1-2-4-16-12(3-1)19-15-20-13(11-9-17-18-10-11)14(23-15)21-5-7-22-8-6-21/h1-4,9-10H,5-8H2,(H,17,18)(H,16,19,20)

InChI Key

UFWZPMFZAWBONI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N=C(S2)NC3=CC=CC=N3)C4=CNN=C4

Origin of Product

United States

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